molecular formula C7H15NO2 B2376779 [(2S,3R)-2-(Hydroxymethyl)piperidin-3-yl]methanol CAS No. 23513-25-9

[(2S,3R)-2-(Hydroxymethyl)piperidin-3-yl]methanol

Cat. No. B2376779
CAS RN: 23513-25-9
M. Wt: 145.202
InChI Key: KZYHFZLWVHOKNM-NKWVEPMBSA-N
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Description

“[(2S,3R)-2-(Hydroxymethyl)piperidin-3-yl]methanol” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of interest in the field of organic chemistry . Grygorenko et al. used palladium and rhodium hydrogenation for their approach to all isomeric (cyclo)alkylpiperidines . The method proposed by the authors combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of “[(2S,3R)-2-(Hydroxymethyl)piperidin-3-yl]methanol” would be a variation of this basic piperidine structure.


Chemical Reactions Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In recent years, a lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .

Scientific Research Applications

  • Structural and Spectroscopic Analysis : The complex of 2-(hydroxymethyl)-1-methyl-piperidine with p-hydroxybenzoic acid has been analyzed using X-ray diffraction, FTIR, and NMR spectroscopy. This research provides insights into the structural and spectroscopic properties of hydrogen-bonded complexes involving derivatives of (2S,3R)-2-(Hydroxymethyl)piperidin-3-yl]methanol (Dega-Szafran et al., 2018).

  • Catalytic Applications : Research has shown that cis-2,6-Bis-(methanolate)-piperidine oxovanadium(V) complexes, which are related to the compound , can catalyze oxidative cyclization of alkenols. This finding is significant for understanding Lewis acid catalysis in organic synthesis (Dönges et al., 2014).

  • Synthesis and Crystal Structure : The synthesis and crystal structure of derivatives of this compound, like [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, have been extensively studied. These studies contribute to our understanding of molecular structures and crystallography, which is crucial in the field of materials science and chemistry (Girish et al., 2008).

  • Electrochemical Synthesis : The electrochemical oxidation of 2-substituted piperidines has been explored as a key step in the synthesis of hydroxylated γ-amino acids. This research highlights the role of electrochemistry in facilitating complex organic syntheses (Bodmann et al., 2006).

  • NMR Spectroscopy Applications : The application of two-dimensional NMR spectroscopy for studying substituted piperidine derivatives has been demonstrated, particularly in the analysis of compounds like 1-methyl-2-piperidine methanol. Such studies are essential for understanding molecular interactions and structures (Cholli & Pennino, 1988).

  • Solvent-Dependent Dynamics : Investigations into the solvent-dependent excited state dynamics of derivatives like 4-hydroxy-3-(piperidin-1-ylmethyl)-1-naphthaldehyde have been carried out. This research contributes to the understanding of molecular switches based on intramolecular proton transfer (Manolova et al., 2017).

Future Directions

The future directions in the study of piperidine derivatives like “[(2S,3R)-2-(Hydroxymethyl)piperidin-3-yl]methanol” could involve further exploration of their synthesis methods, potential biological activities, and applications in the pharmaceutical industry .

properties

IUPAC Name

[(2S,3R)-2-(hydroxymethyl)piperidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c9-4-6-2-1-3-8-7(6)5-10/h6-10H,1-5H2/t6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZYHFZLWVHOKNM-NKWVEPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(NC1)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H](NC1)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2S,3R)-2-(Hydroxymethyl)piperidin-3-yl]methanol

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